molecular formula C9H17NO3 B3142121 (R)-tert-Butyl (4-oxobutan-2-yl)carbamate CAS No. 497861-77-5

(R)-tert-Butyl (4-oxobutan-2-yl)carbamate

Cat. No.: B3142121
CAS No.: 497861-77-5
M. Wt: 187.24 g/mol
InChI Key: GIQHYOAEOMSKKV-SSDOTTSWSA-N
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Description

(R)-tert-Butyl (4-oxobutan-2-yl)carbamate (CAS: 497861-77-5) is a chiral carbamate derivative characterized by a linear butan-2-yl chain with a ketone group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol and a purity of 97% . The Boc group enhances stability and modulates reactivity, making the compound a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its (R)-stereochemistry is critical for enantioselective applications, as it influences binding affinity and metabolic pathways in biological systems.

Properties

IUPAC Name

tert-butyl N-[(2R)-4-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQHYOAEOMSKKV-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (4-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate 4-oxobutan-2-yl precursor. One common method involves the use of tert-butyl chloroformate and a 4-oxobutan-2-yl amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (4-oxobutan-2-yl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (4-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the oxo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxo groups.

    Reduction: Hydroxylated products.

    Substitution: Substituted carbamates or alcohol derivatives.

Scientific Research Applications

®-tert-Butyl (4-oxobutan-2-yl)carbamate finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The oxo group may also participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Linear Chain Carbamates

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate (CAS: 167216-17-3): This compound replaces the 4-oxo group with a hydroxyl moiety, resulting in a molecular weight of 189.25 g/mol (C₉H₁₉NO₃). The reduction of the ketone to an alcohol (e.g., via NaBH₄) enhances polarity and hydrogen-bonding capacity, which impacts solubility and biological activity . Applications: Used as a protected amino alcohol intermediate in peptide synthesis .

tert-Butyl hex-5-yn-1-ylcarbamate (CAS: 1179360-83-8):

  • Features a terminal alkyne group, enabling click chemistry applications. Its similarity score to the target compound is 0.56 , reflecting divergent reactivity due to the alkyne vs. ketone functionality .
Cycloalkyl Ketone Carbamates

tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 847416-99-3):

  • A cyclic analogue with a cyclopentyl ketone group. Its similarity score of 0.89 to the target compound arises from the shared Boc-protected amine and ketone motifs. The cyclopentyl ring introduces steric constraints and alters conformational flexibility, affecting binding to enzyme active sites .

(S)-tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 885280-38-6):

  • The (S)-enantiomer of the above compound, with a 1.00 similarity score to its (R)-counterpart. Enantiomeric differences can lead to distinct pharmacological profiles .
Complex Derivatives

tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate (CAS: N/A): A structurally complex derivative with cyclobutyl, amino, and hydroxy groups. This compound highlights the versatility of Boc-protected intermediates in synthesizing polyfunctional molecules for drug discovery .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Molecular Weight Similarity Score Key Features
(R)-tert-Butyl (4-oxobutan-2-yl)carbamate 497861-77-5 C₉H₁₇NO₃ 187.24 Linear chain, ketone, (R)-chirality
tert-Butyl (3-oxocyclopentyl)carbamate 847416-99-3 C₁₀H₁₇NO₃ 199.25 0.89 Cyclopentyl ketone
(S)-tert-Butyl (3-oxocyclopentyl)carbamate 885280-38-6 C₁₀H₁₇NO₃ 199.25 1.00 Enantiomeric cyclopentyl ketone
(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate 167216-17-3 C₉H₁₉NO₃ 189.25 Hydroxyl group, reduced derivative

Biological Activity

  • Chemical Formula : C₉H₁₉N₁O₃
  • Molecular Weight : 187.24 g/mol
  • Structure : The compound features a tert-butyl group attached to a 4-oxobutan-2-yl moiety through a carbamate linkage.

Role in Organic Synthesis

(R)-tert-Butyl (4-oxobutan-2-yl)carbamate serves primarily as a protecting group for ketones in organic synthesis. This application is crucial in multistep syntheses where the reactivity of ketones needs to be temporarily masked to prevent unwanted side reactions during chemical transformations. The protecting group can be removed to regenerate the free ketone when necessary.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds within this class often exhibit interactions with various enzymes and biological targets. Here are some key findings related to its biological activity:

  • Potential Prodrug Applications : The structure of this compound suggests it may function as a prodrug or as a building block for more complex bioactive molecules. Prodrugs are designed to enhance the bioavailability of active pharmaceutical ingredients by modifying their chemical structure to improve absorption and reduce metabolism during the first pass through the liver .
  • Interactions with Enzymes : Research indicates that carbamates can exhibit anti-inflammatory and analgesic properties, making this compound of interest in medicinal chemistry. Preliminary studies suggest that it may interact with metabolic enzymes, potentially influencing drug metabolism or enzyme activity.
  • Pharmacokinetics : A study involving similar carbamate derivatives demonstrated their stability at physiological pH and slow hydrolysis rates suitable for prodrug applications. This behavior is essential for ensuring that therapeutic agents remain intact until they reach their target site in the body .

Table 1: Summary of Biological Activities and Applications

Study ReferenceBiological ActivityFindings
Protecting Group in SynthesisEffective in masking ketone reactivity
Prodrug PotentialEnhanced absorption and reduced first-pass metabolism
Anti-inflammatory PropertiesPotential interactions with metabolic enzymes

Case Study: Prodrug Development

In a study on amino acid carbamates as prodrugs of resveratrol, researchers found that derivatives similar to this compound exhibited significant absorption when administered orally. The study highlighted how these compounds could shield active ingredients from first-pass metabolism, thereby increasing their bioavailability .

The exact mechanism of action for this compound is still under investigation. However, it is believed that its interactions with specific molecular targets—such as enzymes involved in metabolic pathways—may modulate their activity, contributing to its potential therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl (4-oxobutan-2-yl)carbamate
Reactant of Route 2
(R)-tert-Butyl (4-oxobutan-2-yl)carbamate

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